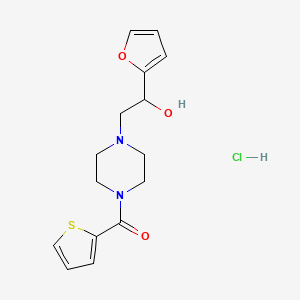
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2O3S and its molecular weight is 342.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic organic molecule featuring a complex structure that includes a piperazine ring, furan, and thiophene moieties. Its unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its role in various pharmaceutical agents, contributing to the compound's biological activity.
- Furan Moiety : Associated with antioxidant and anti-inflammatory properties.
- Thiophene Moiety : Often linked to antimicrobial and anticancer activities.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
- Antimicrobial Activity : The presence of furan and thiophene rings suggests possible antibacterial and antifungal properties, as seen in similar compounds.
- Anticancer Potential : Studies on related furan derivatives indicate potential cytotoxic effects against cancer cell lines.
Research Findings
Recent studies have explored various aspects of the biological activity of compounds similar to this compound. Below are some notable findings:
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values in optimized conditions .
Anticancer Activity
Furan derivatives have been evaluated for their anticancer properties, showing promising results against various cancer cell lines. For example, certain furan-based compounds demonstrated IC50 values as low as 0.15 µg/mL against HeLa cells, indicating potent cytotoxicity .
Case Studies
- Study on Antibacterial Properties :
- Evaluation of Anticancer Effects :
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Piperazine Derivative | Piperazine ring | Antidepressant, antimicrobial |
| Thiophene-based | Thiophene ring | Antimicrobial, anticancer |
| Furan Derivative | Furan ring | Antioxidant, anti-inflammatory |
This table highlights the diverse biological activities associated with similar structural motifs, suggesting that our compound may possess a multifaceted pharmacological profile.
Propriétés
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S.ClH/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;/h1-4,9-10,12,18H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFRWKOXLBEBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














